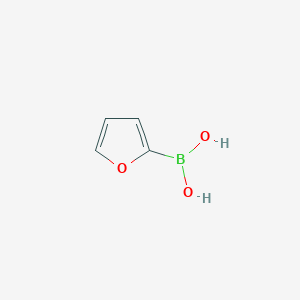

2-Furanboronic acid

描述

Overview of Boronic Acids in Organic Synthesis and Medicinal Chemistry

Boronic acids, characterized by the general formula R–B(OH)₂, are a class of organoboron compounds that have become indispensable in modern organic chemistry. pharmiweb.com Their utility stems from their unique properties, including their stability in air and moisture, low toxicity, and compatibility with a wide array of functional groups. frontierspecialtychemicals.comresearchgate.net These attributes make them ideal reagents for a variety of chemical transformations. frontierspecialtychemicals.com

In organic synthesis, boronic acids are most renowned for their role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. chemrxiv.org This reaction facilitates the formation of carbon-carbon (C-C) bonds, a fundamental process in the construction of complex organic molecules. chemrxiv.orgscirp.org Beyond the Suzuki-Miyaura reaction, boronic acids participate in other significant transformations such as the Chan-Lam coupling for forming carbon-heteroatom bonds, Stille coupling, and Sonogashira coupling. sigmaaldrich.comorganic-chemistry.org

The significance of boronic acids extends into medicinal chemistry, where they have emerged as a promising class of compounds for drug development. sprinpub.com Their ability to form reversible covalent bonds with biological nucleophiles, such as amino acid residues in the active sites of enzymes, makes them potent enzyme inhibitors. ontosight.airesearchgate.net This has led to the development of boronic acid-containing drugs for various therapeutic areas, including oncology and infectious diseases. sprinpub.comresearchgate.net

Significance of Heteroaromatic Boronic Acids in C-C Bond Formation

Heteroaromatic compounds, which contain a heterocyclic aromatic ring, are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. organic-chemistry.org Consequently, methods for their synthesis and modification are of paramount importance. Heteroaromatic boronic acids, a subset of boronic acids where the organic residue 'R' is a heteroaromatic ring, are crucial building blocks in this context. sigmaaldrich.com

The primary application of heteroaromatic boronic acids is in the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient and selective formation of C-C bonds between a heteroaromatic ring and another aryl or vinyl group. chemrxiv.orgresearchgate.net This reaction is widely used to construct complex molecular architectures containing heteroaromatic moieties. organic-chemistry.org The reaction conditions are generally mild and tolerant of a broad range of functional groups, making it a versatile tool for medicinal chemists. chemrxiv.org

However, the stability of heteroaromatic boronic acids can be a challenge. For instance, some are prone to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, which can limit their utility in certain coupling reactions. acs.orgnih.gov Despite this, the development of robust catalytic systems has enabled the successful coupling of a wide variety of heteroaromatic boronic acids. acs.org

Positioning of 2-Furanboronic Acid within the Class of Heteroaromatic Boronic Acids

Among the various heteroaromatic boronic acids, this compound holds a significant position. The furan (B31954) ring is a key structural motif found in numerous natural products and biologically active compounds. nih.gov this compound serves as a valuable synthetic intermediate for introducing the 2-furyl group into target molecules. sigmaaldrich.com

It is particularly utilized in the Suzuki-Miyaura coupling reaction to synthesize β-furyl-α,β-unsaturated aldehydes and other furan-containing compounds. fishersci.sechemicalbook.com However, this compound is known to be relatively unstable and can undergo rapid decomposition, including protodeboronation, especially under heating in the presence of a base. acs.orgworktribe.com This instability can present challenges in its application, sometimes requiring carefully optimized reaction conditions or the use of more stable derivatives like boronate esters. acs.orgworktribe.com

Despite its lability, the importance of the furan scaffold in medicinal chemistry and other fields ensures that this compound remains a frequently used and studied member of the heteroaromatic boronic acid class. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅BO₃ |

| Molecular Weight | 111.89 g/mol |

| Melting Point | 112 °C (decomposes) |

| Appearance | Light beige to white crystalline powder |

| Solubility | Slightly soluble in water |

Source: sigmaaldrich.comchemicalbook.comchembk.comfujifilm.com

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 2734357 |

| Furan | 8029 |

| Boronic acid | 61668 |

Structure

2D Structure

属性

IUPAC Name |

furan-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJSZBJLOWMDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CO1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370247 | |

| Record name | 2-Furanboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13331-23-2 | |

| Record name | 2-Furanboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Furanboronic Acid and Its Derivatives

Traditional Synthetic Routes to 2-Furanboronic Acid

Traditional methods for the synthesis of this compound have historically relied on the generation of a nucleophilic furan (B31954) species that is subsequently trapped with an electrophilic boron source. These routes, while effective, often require stoichiometric use of strong bases or organometallic reagents and are performed under anhydrous and often cryogenic conditions.

Directed ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgharvard.edunih.gov This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then react with an electrophile, such as a borate (B1201080) ester, to introduce a boronic acid moiety.

In the context of furan, the oxygen atom can act as a weak directing group, facilitating lithiation at the C2 position. The reaction is typically carried out by treating furan with an alkyllithium reagent like n-butyllithium (n-BuLi) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. iust.ac.irreddit.com The resulting 2-furyllithium is then quenched with a trialkyl borate, for instance, trimethyl borate or triisopropyl borate, followed by acidic workup to yield this compound. google.comresearchgate.net The general scheme for this approach is depicted below:

Scheme 1: Directed ortho-Metalation of Furan

Furan + R-Li → 2-Furyllithium

2-Furyllithium + B(OR')₃ → Lithium 2-furanboronate

Lithium 2-furanboronate + H₃O⁺ → this compound

While effective, this method can be complicated by the inherent acidity of the α-protons of furan, which can lead to side reactions if the conditions are not carefully controlled.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is another classical and widely used method for the preparation of organometallic reagents, which can then be used to synthesize boronic acids. wikipedia.orgias.ac.in This reaction involves the treatment of an organohalide with an organometallic reagent, most commonly an alkyllithium. The exchange is typically very fast, even at low temperatures. nih.gov

For the synthesis of this compound, a 2-halofuran, such as 2-bromofuran (B1272941) or 2-iodofuran, is used as the starting material. Treatment of the 2-halofuran with an alkyllithium reagent, such as n-butyllithium, results in the formation of 2-furyllithium. This intermediate is then reacted with a borate ester and hydrolyzed to afford the desired product. The preference for α-deprotonation is highlighted by the fact that 3-lithiofuran, generated from 3-bromofuran (B129083) via halogen-metal exchange at -78 °C, will rearrange to the more stable 2-lithiofuran (B141411) if the temperature is allowed to rise above -40 °C. iust.ac.ir

| Starting Material | Reagents | Product | Yield (%) |

| 2-Bromofuran | 1. n-BuLi, THF, -78 °C; 2. B(Oi-Pr)₃; 3. H₃O⁺ | This compound | Not specified |

| 2-Iodofuran | 1. i-PrMgCl, THF, -10 °C; 2. B(Oi-Pr)₃; 3. H₃O⁺ | This compound | Not specified |

Table 1: Synthesis of this compound via Halogen-Metal Exchange

This method is particularly useful when the starting halofuran is readily available and when the reaction conditions for direct metalation are not suitable.

Hydroboration Strategies

Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a fundamental reaction in organic synthesis. While it is most commonly applied to alkenes and alkynes, its application to the direct synthesis of this compound from furan is not a standard method. This is because furan itself is an aromatic heterocycle and does not readily undergo hydroboration in the same manner as a simple alkene.

However, hydroboration can be a key step in multi-step syntheses of furan derivatives which could then be converted to this compound. For instance, a suitably substituted furan derivative with an alkenyl side chain could undergo hydroboration-oxidation to introduce a hydroxyl group, which could then be transformed into a leaving group for a subsequent cross-coupling reaction to introduce the boronic acid moiety. There is limited direct evidence in the provided search results for the application of hydroboration to furan itself to generate this compound.

Advanced and Green Synthetic Approaches for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. For the synthesis of this compound, this has translated into the exploration of catalytic C-H borylation and metal-free protocols, which offer advantages in terms of atom economy, reduced waste, and milder reaction conditions.

Catalytic Borylation Methods

Catalytic C-H borylation has emerged as a powerful tool for the direct conversion of C-H bonds into C-B bonds, bypassing the need for pre-functionalized starting materials like organohalides or the use of stoichiometric organometallic reagents. nih.goved.ac.uk Transition metal catalysts, particularly those based on iridium and, more recently, earth-abundant metals like iron, have been shown to be effective for the borylation of heteroarenes, including furan. nih.govresearchgate.netillinois.edu

Iridium-Catalyzed Borylation: Iridium-based catalysts are well-established for the C-H borylation of aromatic and heteroaromatic compounds. researchgate.netnih.govumich.edu The reaction typically employs a borylating agent such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin) in the presence of an iridium catalyst and a ligand. For furan, borylation occurs preferentially at the α-positions (C2 and C5) due to the higher acidity of these C-H bonds. umich.edu The regioselectivity can be influenced by the steric and electronic properties of both the substrate and the catalyst system.

| Catalyst System | Borylating Agent | Substrate | Product(s) | Yield (%) |

| [Ir(cod)(OMe)]₂/dtbpy | B₂pin₂ | Furan | 2-Borylated furan and 2,5-diborylated furan | Mixture |

| Ir(I)/NHC complex | Ph₂MeSi-BMes₂ | Benzofuran (B130515) | Dimesitylborylation products | Good to high |

Table 2: Iridium-Catalyzed Borylation of Furan and its Derivatives

Iron-Catalyzed Borylation: Driven by the desire for more sustainable and cost-effective catalysts, iron-catalyzed C-H borylation has been developed as an alternative to methods using precious metals. nih.goved.ac.uked.ac.uk These reactions often proceed under photoirradiation and can be applied to the borylation of furans. For example, an iron N-heterocyclic carbene (NHC) complex has been shown to catalyze the dehydrogenative coupling of furans with pinacolborane, with borylation occurring exclusively at the 2- or 5-position. nih.govresearchgate.net

| Catalyst System | Borylating Agent | Substrate | Product(s) | Yield (%) |

| [Cp*Fe(LMe)Me] | HBpin | Furan | 2-Boryl-furan | Not specified |

| dmpe₂FeCl₂/Na(2-EH) | HBpin | 2-Methylfuran | 5-Borylated and 4-borylated regioisomers | 72 |

Table 3: Iron-Catalyzed Borylation of Furans

These catalytic methods represent a significant advancement, offering a more direct and atom-economical route to this compound and its derivatives.

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. While the direct, metal-free C-H borylation of furan is a challenging transformation, research in this area is ongoing.

One approach that aligns with the principles of green chemistry is the use of more environmentally benign reagents and solvents. For instance, reactions involving boronic acids have been explored under metal-free conditions, such as the ring-opening of furfuryl alcohols with boronic acids promoted by tartaric acid. researchgate.net While this specific reaction does not produce this compound, it demonstrates the potential for metal-free transformations involving furan derivatives and boronic acids.

The synthesis of boronic acids in general is moving towards greener approaches, with a focus on reducing waste and using less hazardous materials. nih.gov The direct synthesis of this compound through a completely metal-free C-H activation and borylation remains an area for future development.

Flow Chemistry Applications in Synthesis

The application of flow chemistry offers a promising methodology for the synthesis of boronic acids, including furan derivatives, by providing enhanced control over reaction parameters and improving safety and scalability. organic-chemistry.org This approach is particularly advantageous for reactions involving unstable intermediates or requiring precise temperature control. sci-hub.mk

Continuous flow systems enable the rapid and efficient synthesis of boronic acids through reactions such as the Halogen/Lithium exchange followed by quenching with a borate ester. organic-chemistry.org A key advantage of this technology is the ability to handle organolithium chemistry on a multigram scale with significantly reduced reaction times, often within seconds. organic-chemistry.org This is achieved through efficient mixing and precise temperature management, which mitigates the risk of side reactions and decomposition of thermally sensitive intermediates. organic-chemistry.orgsci-hub.mk

The setup for such a synthesis typically involves commercially available components like T-pieces and PFA tubing, making the technology accessible. organic-chemistry.org By optimizing the total flow rate, high throughput can be achieved, enabling the production of significant quantities of the desired boronic acid in a short period. organic-chemistry.org This method has been successfully demonstrated for a range of aryl bromides, showcasing its versatility for both electron-rich and electron-poor substrates. organic-chemistry.org

The primary benefits of employing flow chemistry in the synthesis of boronic acids are summarized below:

| Feature | Advantage in Boronic Acid Synthesis |

| Rapid Reaction Times | Enables synthesis within seconds, increasing throughput. organic-chemistry.org |

| Precise Temperature Control | Minimizes decomposition of unstable intermediates and side product formation. organic-chemistry.orgsci-hub.mk |

| Enhanced Mixing | Ensures efficient reaction between reagents, leading to higher yields. organic-chemistry.org |

| Scalability | Allows for easy transition from small-scale laboratory synthesis to larger-scale production. organic-chemistry.orgsci-hub.mk |

| Improved Safety | The small reaction volume within the tubing reduces the risks associated with highly reactive intermediates. |

While specific studies focusing exclusively on the flow synthesis of this compound are not extensively detailed in the provided context, the principles established for the synthesis of other boronic acids are directly applicable. The use of a continuous flow setup can be envisioned for the lithiation of a suitable furan precursor followed by reaction with a trialkyl borate to yield this compound with high efficiency and purity.

Sustainable Synthesis Approaches for Furan-Based Compounds

The development of sustainable and green synthetic methods for furan-based compounds is a critical area of research, driven by the need to replace petroleum-based feedstocks with renewable resources. acs.orgrsc.org Furan derivatives, including this compound, can be accessed through platform chemicals derived from biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgmdpi.com

A cornerstone of sustainable furan chemistry is the conversion of biomass, which is produced through photosynthesis, into these valuable platform molecules. mdpi.comresearchgate.net However, many conventional chemical conversion processes from biomass to furanics suffer from poor environmental factors (E-factors), generating significant chemical waste. mdpi.comresearchgate.net To address this, research is focused on developing more environmentally benign pathways.

One promising approach involves the use of enzymatic polymerizations and other biocatalytic methods. acs.org These processes can be more energy-efficient and operate under milder conditions, reducing the generation of toxic byproducts. acs.org For instance, the synthesis of furan-based polyesters and polyamides has been successfully demonstrated using enzymatic routes. acs.org

Another key strategy is to leverage the natural metabolism of living cells to produce complex furanic compounds directly, which can then be isolated. mdpi.comresearchgate.net This approach takes advantage of sunlight as the primary energy source and avoids the use of harsh chemical reagents, making it an inherently green process. mdpi.comresearchgate.net

The following table summarizes some of the sustainable approaches for the synthesis of furan-based compounds:

| Approach | Description | Key Advantages |

| Biomass Conversion | Chemical or enzymatic conversion of carbohydrates from biomass into furan platform chemicals like HMF and furfural. rsc.orgmdpi.com | Utilizes renewable feedstocks. acs.org |

| Enzymatic Synthesis | Use of enzymes as catalysts for the synthesis of furan derivatives. acs.org | High selectivity, mild reaction conditions, reduced waste. acs.org |

| Metabolic Engineering | Modification of microorganisms to produce furan compounds through their natural metabolic pathways. mdpi.comresearchgate.net | Highly sustainable, utilizes solar energy, minimal chemical waste. mdpi.comresearchgate.net |

| Green Catalysis | Development of environmentally friendly catalysts for the conversion of biomass to furans. | Reduces reliance on toxic or precious metal catalysts. |

The synthesis of 2,5-furandicarboxylic acid (FDCA), a key bio-based monomer, from HMF or furfural is a well-studied example of a more sustainable route to furan derivatives. acs.org This diacid can serve as a precursor for a wide range of other functionalized furans. By focusing on these green and sustainable methodologies, the chemical industry can move towards a more circular economy, reducing its environmental impact while continuing to produce valuable furan-based chemicals.

Cross Coupling Reactions Involving 2 Furanboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a transition metal catalyst. nbinno.comlibretexts.org 2-Furanboronic acid has become a valuable building block in these reactions, allowing for the direct and regioselective introduction of the furan (B31954) moiety into a wide array of organic molecules. nbinno.com The furan ring is a key structural motif in many biologically active compounds, pharmaceuticals, and functional materials, making this method highly significant. nbinno.comnih.gov However, the application of this compound is not without challenges, as five-membered heterocyclic boronic acids are known for their propensity to undergo protodeboronation under basic reaction conditions, which can limit their effectiveness. nih.govnih.govnih.gov

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the catalyst system, which typically consists of a metal precursor and a ligand. libretexts.org Palladium complexes are the most extensively used catalysts, though nickel-based systems have emerged as a powerful alternative. libretexts.org

Palladium(II) salts such as palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common catalyst precursors. mdpi.comresearchgate.net These Pd(II) species are reduced in situ to the active Pd(0) catalyst that enters the catalytic cycle. mdpi.com The general mechanism involves three key steps: oxidative addition of the electrophile to the Pd(0) center, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another widely used catalyst, which serves as a direct source of the active Pd(0) species. mdpi.com These classical palladium catalysts have been successfully employed in the synthesis of furan-based biaryls. mdpi.commdpi.com

The choice of ligand is critical in Suzuki-Miyaura coupling reactions as it influences the stability, activity, and selectivity of the palladium catalyst. organic-chemistry.orgnih.gov For challenging substrates like this compound, which is prone to decomposition, specialized ligands are often necessary to achieve high yields. nih.govnih.gov Bulky, electron-rich phosphine (B1218219) ligands have proven particularly effective. libretexts.org

Research has shown that monodentate biarylphosphine ligands can significantly promote the coupling of unstable heteroaromatic boronic acids. nih.govnih.gov By developing a precatalyst that generates the active LPd(0) species rapidly under mild conditions, the decomposition of the boronic acid can be minimized, leading to excellent product yields in short reaction times. nih.govnih.gov The ligand's structure can also dictate stereochemical outcomes in reactions involving specific types of substrates, such as Z-alkenyl halides, where ligands like Pd(P(o-Tol)₃)₂ have been shown to prevent Z-to-E isomerization. organic-chemistry.org

While ligands are typically crucial, Suzuki-Miyaura reactions can also be performed under "ligandless" conditions, where a palladium salt like Pd(OAc)₂ or PdCl₂ is used without an added phosphine or N-heterocyclic carbene (NHC) ligand. researchgate.netresearchgate.net These systems are attractive due to their simplicity and lower cost. researchgate.net Ligand-free protocols have been developed that are effective for coupling aryl boronic acids with various aryl halides, sometimes in aqueous media or under aerobic conditions at room temperature. researchgate.netnih.gov The catalytic species in these reactions are often thought to be palladium nanoparticles or colloids formed in situ. However, the efficiency of these systems can be highly dependent on the specific substrates and reaction conditions.

Nickel-based catalysts have gained prominence as a cost-effective and abundant alternative to palladium for cross-coupling reactions. Nickel catalysis offers distinct advantages, particularly for coupling challenging electrophiles that are often unreactive with palladium catalysts. Commercially available and air-stable precatalysts like NiCl₂(PCy₃)₂ have been successfully used for the Suzuki-Miyaura coupling of aryl halides and phenol derivatives with aryl boronic acids in environmentally benign solvents. nih.gov Nickel-catalyzed methods have been developed for the synthesis of various biaryl and heterobiaryl compounds, including those containing furan moieties. nih.govbeilstein-journals.org These reactions often proceed under mild conditions and can be applied to a broad range of substrates, including the activation of typically robust C-F bonds. beilstein-journals.orgnih.gov

The versatility of this compound in Suzuki-Miyaura coupling is defined by its reactivity with a range of electrophilic partners. The primary limitation stems from the inherent instability of this compound, which can readily undergo protodeboronation, especially at elevated temperatures or under strongly basic conditions. nih.gov This instability makes it a challenging coupling partner. nih.govnih.gov To overcome this, derivatives such as potassium furan-2-yltrifluoroborate are often used, as they exhibit greater stability and can be efficiently coupled with a variety of aryl halides. nih.gov

The reaction is effective for a wide scope of electrophiles, including:

Aryl Bromides and Iodides : These are the most common and reactive coupling partners. Couplings with both electron-rich and electron-poor aryl bromides generally proceed in good to excellent yields. nih.gov

Aryl Chlorides : As less reactive electrophiles, aryl chlorides often require more active catalyst systems, such as those employing bulky, electron-rich ligands or nickel catalysts, to achieve efficient coupling. nih.govacs.org

Aryl Triflates : These are also suitable electrophiles for coupling with this compound derivatives. nih.govnih.gov

Heteroaryl Halides : Coupling with heteroaryl halides, such as 2-chloropyridine, can be particularly challenging but is achievable with optimized catalyst systems, often requiring higher catalyst loadings. nih.gov

The table below summarizes the Suzuki-Miyaura coupling of potassium furan-2-yltrifluoroborate with various electrophiles, demonstrating the scope of the reaction. nih.gov

Reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., RuPhos) and a base in a suitable solvent. nih.gov

The following table presents data on the coupling of various unstable boronic acids, including this compound, with different aryl halides using a specialized palladium precatalyst system designed for rapid catalyst activation. nih.gov

These reactions highlight the effectiveness of advanced catalyst systems in overcoming the inherent instability of this compound. nih.gov

Scope and Limitations with Various Electrophiles

Aryl and Heteroaryl Halides

The coupling of this compound with aryl and heteroaryl halides is a widely employed transformation for the synthesis of 2-aryl and 2-heteroarylfurans. These reactions are typically catalyzed by palladium complexes and require a base to facilitate the transmetalation step. A variety of aryl and heteroaryl halides, including chlorides, bromides, and iodides, have been successfully coupled with this compound.

Despite its utility, the Suzuki-Miyaura coupling of this compound can be challenging due to its propensity to undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions. nih.gov To overcome this, specific catalyst systems and reaction conditions have been developed to promote the desired cross-coupling over decomposition. For instance, the use of highly active palladium precatalysts can accelerate the rate of the catalytic cycle, minimizing the time the boronic acid is exposed to the basic reaction medium. nih.gov

An efficient protocol for the Suzuki cross-coupling of N-heteroaryl and standard aryl chlorides with this compound has been developed using an aqueous n-butanol solvent system. acs.org This method has proven to be more effective for heterocyclic substrates compared to anhydrous conditions. acs.org

Below is a table summarizing representative examples of the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl and Heteroaryl Halides

| Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Chlorobenzonitrile | Na₂PdCl₄ / Ligand 5 | K₂CO₃ | n-Butanol/Water | 95 |

| 2-Chloropyridine | Na₂PdCl₄ / Ligand 5 | K₂CO₃ | n-Butanol/Water | 98 |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 92 |

| 3-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85 |

| 2-Iodothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 96 |

Aryl and Heteroaryl Triflates

Aryl and heteroaryl triflates are excellent electrophiles in Suzuki-Miyaura cross-coupling reactions due to their high reactivity, often surpassing that of the corresponding halides. The triflate group is a superb leaving group, facilitating the initial oxidative addition step in the catalytic cycle.

Research has demonstrated that this compound can be effectively coupled with a wide range of aryl and heteroaryl triflates. nih.govnih.gov The development of specialized palladium precatalysts has been instrumental in achieving high yields and short reaction times, even at room temperature or slightly elevated temperatures. nih.govnih.gov These mild conditions are particularly advantageous for the coupling of unstable boronic acids like this compound, as they minimize the risk of protodeboronation. nih.gov

The successful coupling of this compound with triflates expands the synthetic utility of this building block, providing an alternative to aryl halides and allowing for the construction of complex molecular architectures under mild conditions.

Table 2: Examples of Suzuki-Miyaura Coupling of this compound with Aryl and Heteroaryl Triflates

| Aryl/Heteroaryl Triflate | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Tolyl triflate | XPhos Pd G2 | K₃PO₄ | Dioxane | 40 | 94 |

| 2-Naphthyl triflate | XPhos Pd G2 | K₃PO₄ | Dioxane | RT | 91 |

| 4-Trifluoromethylphenyl triflate | XPhos Pd G2 | K₃PO₄ | Dioxane | 40 | 88 |

Sulfonyl Fluorides as Coupling Partners

Recent advancements in cross-coupling chemistry have identified sulfonyl fluorides as viable electrophilic partners in Suzuki-Miyaura reactions. This represents a significant expansion of the scope of the reaction, as the C-S bond in sulfonyl fluorides was traditionally considered inert under these conditions.

Specifically, the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with a variety of hetero(aryl) boronic acids, including this compound, has been reported. nih.govclaremont.edu This transformation allows for the synthesis of 2-arylpyridines, which are important structural motifs in medicinal chemistry. nih.gov The reaction can be performed using catalysts like Pd(dppf)Cl₂ at temperatures ranging from 65 to 100 °C. nih.gov The yield of these reactions is often dependent on the specific structure of the boronic acid or its ester derivative. nih.gov

This methodology provides a novel route to heteroatom-rich biaryls and demonstrates the increasing versatility of the Suzuki-Miyaura reaction in activating previously unreactive functional groups. nih.govclaremont.edu

Mechanistic Insights into the Transmetalation Step in Suzuki-Miyaura Coupling

The transmetalation step is a critical stage in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. A thorough understanding of this process is crucial for optimizing reaction conditions and developing more efficient catalysts.

Role of Boronate Complexes

For the transmetalation to occur, the boronic acid must be activated. This is typically achieved through the addition of a base, which reacts with the boronic acid to form a more nucleophilic boronate complex. nih.gov The formation of this tetracoordinate boron species increases the electron density on the organic group, facilitating its transfer to the electrophilic palladium(II) center.

Computational Studies on Reaction Pathways

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the intricate details of the Suzuki-Miyaura reaction mechanism, including the transmetalation step. nih.gov These studies have helped to elucidate the structures of intermediates and transition states, as well as the energetics of different reaction pathways.

Two primary mechanistic pathways for transmetalation have been proposed and investigated computationally:

The "boronate" pathway: In this mechanism, the base activates the boronic acid to form a boronate, which then reacts with the palladium(II) halide complex.

The "oxide" pathway: Here, the base reacts with the palladium(II) aqua or hydroxo complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.

DFT calculations have suggested that the operative mechanism can depend on the specific reaction conditions, including the nature of the reactants, base, and solvent. nih.gov For many systems, the calculations support a mechanism where the base first reacts with the organoboronic acid. nih.gov These computational models are instrumental in rationalizing experimental observations and in the design of new and improved catalytic systems.

Aqueous Media and Green Solvents in Suzuki-Miyaura Coupling

In recent years, there has been a significant push towards developing more environmentally benign synthetic methodologies. In the context of the Suzuki-Miyaura reaction, this has led to the exploration of aqueous media and other green solvents as alternatives to traditional volatile organic solvents.

The use of water as a solvent or co-solvent in Suzuki-Miyaura couplings offers several advantages, including low cost, non-flammability, and reduced environmental impact. acs.org Furthermore, in some cases, the use of aqueous conditions can lead to enhanced reaction rates and yields. acs.org For the coupling of this compound, aqueous solvent systems have been shown to be particularly effective, especially for heterocyclic substrates. acs.org An efficient protocol using a mixture of n-butanol and water has been developed for the coupling of this compound with aryl and heteroaryl chlorides. acs.org

Beyond water, other green solvents such as tert-amyl alcohol have been investigated for Suzuki-Miyaura couplings. Nickel-catalyzed protocols using such solvents have been developed for the coupling of heterocyclic boronic acids, highlighting a move towards more sustainable and cost-effective transition metal catalysis.

The development of robust catalytic systems that are active in aqueous media and green solvents is a key area of ongoing research, with the goal of making the Suzuki-Miyaura reaction even more sustainable and applicable to a wider range of synthetic challenges.

Solid-State Suzuki-Miyaura Cross-Coupling

Recent advancements in green chemistry have spurred interest in solvent-free reaction conditions, with solid-state synthesis and mechanochemistry gaining prominence. While specific studies focusing exclusively on the solid-state Suzuki-Miyaura cross-coupling of this compound are not extensively detailed in readily available literature, the general principles of this methodology are well-established and applicable.

Solid-state Suzuki-Miyaura reactions are typically performed by grinding or milling a mixture of an aryl halide, an organoboron reagent (such as this compound), a palladium catalyst, a ligand, and a solid base. The mechanical energy input facilitates the reaction in the absence of a solvent. This approach offers several advantages, including reduced waste, simplified purification, and potentially altered reactivity and selectivity compared to solution-phase reactions.

For a hypothetical solid-state coupling, a mixture of an aryl halide, this compound, a palladium source like palladium acetate (Pd(OAc)₂), a phosphine ligand such as DavePhos, and a solid base like cesium fluoride (CsF) would be subjected to ball milling. The efficiency of such reactions can be influenced by factors like the milling frequency, the size and material of the grinding balls, and the presence of small amounts of liquid additives (liquid-assisted grinding).

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Conditions | Yield (%) |

| Aryl Bromide | This compound | Pd(OAc)₂ | DavePhos | CsF | Ball Milling | Data not available |

| Aryl Iodide | This compound | Pd(OAc)₂ | DavePhos | CsF | Ball Milling | Data not available |

| This table represents a hypothetical reaction based on general solid-state Suzuki-Miyaura conditions, as specific data for this compound was not found in the searched literature. |

Other Metal-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the furan scaffold can be introduced using other metal-catalyzed cross-coupling methods, often by converting this compound into a more reactive organometallic species.

Negishi Cross-Coupling with this compound Analogues

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. To utilize this compound in a Negishi-type reaction, it would first be converted to a 2-furylzinc reagent. This can be achieved by treating a 2-halofuran with an organolithium reagent followed by transmetalation with a zinc salt (e.g., ZnCl₂).

The resulting 2-furylzinc halide can then be coupled with a variety of aryl or vinyl halides. The Negishi coupling is known for its high functional group tolerance and is particularly useful for the synthesis of complex molecules. Palladium catalysts with bulky phosphine ligands, such as CPhos, have been shown to be effective in promoting the coupling of alkylzinc halides with aryl bromides and chlorides.

| 2-Furylzinc Reagent | Aryl Halide | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 2-Furylzinc chloride | Aryl Bromide | Pd(OAc)₂ | CPhos | THF | Room Temp. | Data not available |

| 2-Furylzinc chloride | Aryl Chloride | Pd(OAc)₂ | CPhos | THF | Room Temp. | Data not available |

| This table illustrates a potential Negishi coupling scenario. Specific experimental data for the coupling of 2-furylzinc reagents was not available in the provided search results. |

Sonogashira Coupling Adaptations

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by a palladium complex and a copper(I) co-catalyst. While this compound is not a direct participant, the furan moiety can be incorporated through Sonogashira reactions in several ways. For instance, 2-ethynylfuran can be coupled with various aryl halides. Alternatively, a 2-halofuran can be coupled with a terminal alkyne.

The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) in a suitable solvent like THF or DMF.

| Furan Derivative | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Ethynylfuran | Aryl Iodide | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | Data not available |

| 2-Bromofuran (B1272941) | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPA | DMF | 80 | Data not available |

| This table presents plausible Sonogashira coupling reactions involving furan derivatives, based on general procedures, as specific data was not found in the search results. |

Kumada Cross-Coupling

The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. To employ the furan scaffold in this reaction, a 2-furyl Grignard reagent (2-furylmagnesium halide) is required, which can be prepared from a 2-halofuran and magnesium metal.

This organomagnesium compound can then be coupled with various aryl or vinyl halides. Nickel catalysts, often with N-heterocyclic carbene (NHC) ligands, have been shown to be effective for the Kumada coupling of aryl bromides with tertiary alkyl Grignard reagents.

| 2-Furyl Grignard Reagent | Aryl Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2-Furylmagnesium bromide | Aryl Bromide | NiCl₂(dppp) | THF | Reflux | Data not available |

| 2-Furylmagnesium chloride | Aryl Chloride | Ni(acac)₂ | THF | Room Temp. | Data not available |

| This table outlines a potential Kumada coupling involving a 2-furyl Grignard reagent. Specific experimental data was not available in the provided search results. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. While this compound is not directly used, 2-halofurans can serve as the electrophilic partner in this reaction. The development of specialized phosphine ligands, such as BrettPhos and RuPhos, has significantly expanded the scope of this reaction to include a wide range of functionalized aryl and heteroaryl halides.

The reaction typically involves a palladium precatalyst, a suitable phosphine ligand, and a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

| 2-Halofuran | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromofuran | Aniline | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | Data not available |

| 2-Chlorofuran | Morpholine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | Data not available |

| This table represents a plausible Buchwald-Hartwig amination with 2-halofurans based on general protocols, as specific data was not found in the search results. |

Metal-Free Cross-Coupling Approaches with this compound

In recent years, there has been a growing interest in developing metal-free cross-coupling reactions to avoid the cost and toxicity associated with transition metals. While direct metal-free Suzuki-type couplings of this compound are still an emerging area, photocatalysis has shown promise for the radical coupling of boronic acid derivatives.

One potential approach involves the use of an organic photocatalyst, such as an acridinium salt, which can oxidize the boronic acid to generate a radical species. This radical can then engage in a coupling reaction with a suitable partner, such as an electron-deficient olefin or an aryl diazonium salt. These reactions are typically carried out under visible light irradiation at room temperature.

| This compound | Coupling Partner | Photocatalyst | Solvent | Conditions | Yield (%) |

| This compound | Aryl Diazonium Salt | Eosin Y | Acetonitrile | Visible Light | Data not available |

| This compound | Activated Olefin | Acridinium Salt | Methanol | Blue LED | Data not available |

| This table illustrates potential metal-free cross-coupling reactions of this compound based on general photocatalytic methods, as specific data was not found in the search results. |

Functionalization and Derivatization of 2 Furanboronic Acid

Synthesis of Furan-Containing Heterocycles

2-Furanboronic acid is a valuable precursor for the synthesis of a diverse range of furan-containing heterocyclic compounds. Its utility is prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net

In a notable application, this compound has been employed in the synthesis of heterocyclic triads. nih.gov For instance, the Suzuki-Miyaura cross-coupling of this compound with dibrominated heterocycles like dibromofuran, dibromothiophene, and dibromoselenophene, catalyzed by a palladium(0) complex with tri-tert-butylphosphine (B79228) as the ligand, yields the corresponding dialdehydes. nih.gov These reactions can be carried out under microwave conditions to improve yields or, in some cases, proceed efficiently at room temperature. nih.gov Subsequent reduction of the aldehyde functionalities provides access to diol-containing heterocyclic triads. nih.gov A stepwise approach also allows for the synthesis of desymmetrized products, as demonstrated by the coupling of bromothiophene with this compound, followed by bromination and a second coupling reaction. nih.govacs.org

The Suzuki coupling reaction of this compound has also been utilized to synthesize β-furyl-α,β-unsaturated aldehydes. chemicalbook.com Furthermore, it has been involved in the synthesis of biaryl compounds, for example, by reacting with N-(2-bromo-4-hydroxy-3-methoxyphenyl)benzamide in the presence of a palladium catalyst. pku.edu.cn

The following table summarizes examples of palladium-catalyzed cross-coupling reactions involving this compound for the synthesis of furan-containing heterocycles:

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Ref |

| This compound | Dibrominated heterocycles (furan, thiophene, selenophene) | Pd2(dba)3, tri-tert-butylphosphine | Heterocyclic triads (dialdehydes) | nih.gov |

| This compound | N-(2-bromo-4-hydroxy-3-methoxyphenyl)benzamide | Pd(PPh3)2Cl2, K2CO3 | Biaryl compound | pku.edu.cn |

| This compound | o-Bromobenzaldehyde | PdCl2(PPh3)2 | 2-Furan-substituted benzaldehyde | acs.org |

| This compound | 4-Bromobenzaldehyde | Palladium acetate, triphenylphosphine, K2CO3 | 4-(Furan-2-yl)benzaldehyde | ambeed.com |

Ring-Opening and Rearrangement Reactions

The furan (B31954) ring of this compound and its derivatives can undergo ring-opening and rearrangement reactions, leading to the formation of diverse and often complex molecular structures.

A significant example is the reaction of 5-formyl-2-furanboronic acid with arylamines and aminophenol derivatives. researchgate.net This one-pot reaction results in the formation of tricyclic boronate species through a process that involves the opening of the furan ring. researchgate.net These resulting boron compounds possess a π-delocalized structural skeleton and exhibit interesting photophysical properties. researchgate.net Similarly, luminescent bicyclic boronates have been synthesized from 5-formyl-2-furanboronic acid through furan ring-opening reactions. acs.orgresearchgate.net

In another instance, furfuryl alcohols can undergo a ring-opening reaction with boronic acids to produce functionalized γ-ketoaldehydes. researchgate.net This transformation creates a new carbon-carbon bond at the C-4 position of the initial furan ring. researchgate.net

Furthermore, photochemically generated azaxylylenes with furan-containing pendants can undergo intramolecular cycloadditions. The primary photoproducts of these reactions can then undergo acid-catalyzed or spontaneous ring-opening and ring-closing rearrangements to yield fused polyheterocyclic structures containing a 2,6-epoxyazocane core. acs.org The rearrangement is thought to be facilitated by the stabilization of a cation formed upon the opening of the 2,5-dihydrofuran (B41785) moiety. acs.org

The Piancatelli rearrangement, a Lewis or Brønsted acid-catalyzed reaction, provides a method for the ring-opening of furfural (B47365) or 2-furylcarbinols in the presence of amine nucleophiles under mild conditions. researchgate.net This rearrangement is a key step in the synthesis of various functionalized five-membered rings. researchgate.net

Formation of Boronate Esters and other Boron-Containing Derivatives

This compound can be readily converted into various boronate esters and other boron-containing derivatives. These derivatives often exhibit improved stability and are valuable intermediates in organic synthesis.

A common method for the formation of boronate esters is the reaction of this compound with a diol, such as pinacol (B44631). This reaction yields 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as furan-2-boronic acid pinacol ester. chembk.comnih.gov This pinacol ester is a stable, colorless liquid that is soluble in many organic solvents and serves as an important intermediate in various organic reactions, including coupling reactions. chembk.com

The synthesis of other boronate esters can be achieved by reacting this compound with different polyol compounds. For example, reacting arylboronic acids with 2,4,5-trihydroxybenzaldehyde (B1348259) can yield boronate esters. researchgate.net

Beyond simple esters, this compound can be incorporated into more complex boron-containing structures. For instance, monomeric boronates derived from tridentate Schiff bases have been prepared in a one-step, multicomponent reaction between 2-hydroxy-1-naphthaldehyde, 3-amino-2-naphthol, and p-substituted phenylboronic acids, which could conceptually be extended to furanboronic acid. researchgate.net

The following table provides information on key boron-containing derivatives of this compound:

| Derivative Name | Method of Formation | Key Features | Ref |

| Furan-2-boronic acid pinacol ester | Reaction of this compound with pinacol | Colorless liquid, stable intermediate for organic synthesis | chembk.comnih.gov |

| Tricyclic boronate species | One-pot reaction of 5-formyl-2-furanboronic acid with arylamines and aminophenols | π-delocalized structure, photophysical properties | researchgate.net |

| Bicyclic boronates | Furan ring-opening reactions of 5-formyl-2-furanboronic acid | Luminescent properties | acs.orgresearchgate.net |

Applications of 2 Furanboronic Acid in Complex Molecule Synthesis

Natural Product Synthesis

The unique structure of 2-furanboronic acid makes it an important component in the total synthesis of complex natural products. The furan (B31954) ring can serve as a versatile precursor to other functionalities or be a core component of the final target molecule.

The total synthesis of complex natural products often relies on the strategic use of building blocks that can be efficiently coupled to construct the target molecule's carbon skeleton. This compound has been employed in several total synthesis campaigns where the furan ring is a key structural motif or a latent functional group that can be transformed later in the synthesis. For instance, in the synthesis of polyene natural products, which are often unstable, the use of stable boronate esters like this compound MIDA ester offers a significant advantage. sigmaaldrich.com These stable precursors can be used in stereospecific palladium-catalyzed cross-coupling reactions to construct the polyene chain under mild conditions. sigmaaldrich.com

An example of its application is in the synthesis of ouabagenin, a complex cardiotonic steroid. acs.org In one approach, a C2-substituted furanboronic acid was identified as a suitable equivalent for a butenolide moiety, a key feature of ouabagenin. acs.org This strategy involved the coupling of the furanboronic acid with a steroid core, followed by the transformation of the furan ring into the desired butenolide. acs.org

The synthesis of various marine natural products has also benefited from methodologies involving boronic acids. mdpi.com While not always directly using this compound itself, the principles of using chiral boronic esters in homologation reactions to build up complex carbon chains are demonstrated, a strategy that can be extended to furan-containing targets. mdpi.com

The Suzuki-Miyaura coupling reaction is a powerful tool for this purpose, and this compound is a common coupling partner. x-mol.netacs.org For example, it has been used in the synthesis of 5-membered heteroaryl-substituted benzyloxy-benzaldehydes, where it was successfully coupled with various iodo-benzyloxy-benzaldehydes. x-mol.net The efficiency of these couplings can be highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent. x-mol.net

In the context of developing diverse molecular libraries, this compound and its derivatives have been used to create benzofuran (B130515) scaffolds. acs.org In some instances, a "reversed" strategy is employed where the corresponding 2-iodobenzofuran (B1590796) is coupled with a different boronic acid, highlighting the flexibility of these synthetic approaches. acs.org The ability to perform these couplings under mild conditions is crucial, especially when dealing with sensitive functional groups present in complex molecules. acs.org The development of new catalytic systems continues to expand the scope and utility of this compound in late-stage functionalization. beilstein-journals.org

Medicinal Chemistry and Drug Discovery

The furan nucleus is a common feature in many medicinally important compounds. This compound serves as a key building block in the synthesis of these molecules, enabling the exploration of new drug candidates and the development of efficient routes to existing pharmaceuticals. chemimpex.comchemimpex.comdergipark.org.tr

This compound and its derivatives are instrumental in the synthesis of a wide array of bioactive compounds. chemimpex.comchemimpex.com Its ability to participate in cross-coupling reactions allows for the efficient incorporation of the furan moiety into larger, more complex molecular architectures. cymitquimica.com This has been particularly valuable in the development of novel compounds for cancer research and carbohydrate chemistry. chemimpex.com

The versatility of this compound is demonstrated in its use to create libraries of compounds for screening purposes. For instance, it has been used in the diversity-oriented synthesis of libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds. acs.org Furthermore, it has been employed in the synthesis of carbocyclic C-nucleosides, where it was coupled with a chiral electrophile to generate highly enantioenriched products. tmc.edu These synthetic strategies are crucial for exploring the structure-activity relationships of potential drug candidates.

The table below provides examples of bioactive compound classes synthesized using this compound and the synthetic methods employed.

| Bioactive Compound Class | Synthetic Method | Reference |

| Benzofurans | Suzuki-Miyaura Coupling | acs.org |

| Carbocyclic C-Nucleosides | Asymmetric Suzuki-Miyaura Coupling | tmc.edu |

| Polyene Natural Products | Palladium-Catalyzed Cross-Coupling | sigmaaldrich.com |

| Cardiotonic Steroids (Ouabagenin) | Suzuki-Miyaura Coupling | acs.org |

This compound and its derivatives are important intermediates in the pharmaceutical industry. guidechem.comcolorkem.com They are used in the large-scale synthesis of active pharmaceutical ingredients (APIs). colorkem.com For example, 5-formyl-2-furanboronic acid, a derivative of this compound, is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.comgoogle.comgoogle.com The development of efficient and scalable syntheses for these boronic acids is therefore of significant interest. google.comgoogle.com

The stability and reactivity of these intermediates are crucial for their successful application in drug synthesis. google.com The ability to perform reactions like the Suzuki coupling on an industrial scale with high yield and purity is a key advantage of using boronic acid-based intermediates. colorkem.com

Agrochemical Development

The application of this compound extends to the field of agrochemicals. chemimpex.comchemimpex.comguidechem.com The furan ring is present in a number of pesticides, and this compound provides a convenient route for the synthesis of these compounds. The Suzuki-Miyaura coupling, a reaction in which this compound is a common participant, is a powerful tool for the synthesis of agrochemicals. claremont.edunih.gov The development of new agrochemicals often involves the creation of large libraries of compounds for screening, and the versatility of this compound as a building block makes it well-suited for this purpose. chemimpex.com

Advanced Research Areas and Emerging Applications

Supramolecular Chemistry and Molecular Recognition

The ability of the boronic acid moiety to form reversible covalent bonds with diols is a cornerstone of its application in supramolecular chemistry. This interaction, which is responsive to pH and the presence of specific guest molecules, allows for the dynamic assembly and disassembly of complex structures. The furan (B31954) ring, with its aromaticity and potential for π-π stacking interactions, further contributes to the stability and functionality of these supramolecular systems.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion through non-covalent interactions. researchgate.net Boronic acids, including 2-furanboronic acid derivatives, are instrumental in designing sophisticated host systems. For instance, research has demonstrated the synthesis of H-shaped Lewis acid-base adducts from arylboronic acids that form stable host-guest complexes with aromatic hydrocarbons like benzene, toluene, and xylenes. tdl.orgmdpi.com These complexes are stabilized by π-π stacking interactions between the host's aromatic linkers and the guest solvent molecules. tdl.orgmdpi.com While these examples often use phenylboronic acids, the principles are directly applicable to furan-containing analogues, where the furan ring can participate in or influence these π-stacking interactions.

Derivatives of this compound, such as 5-formyl-2-furanboronic acid, serve as key precursors in creating more complex host structures. The formyl group provides a reactive handle for further elaboration, enabling the construction of intricate architectures capable of encapsulating specific guests. cymitquimica.comchemimpex.com

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The boronic acid group is a powerful tool in directing self-assembly processes, particularly through the formation of boronate esters with polyols or through hydrogen bonding between boronic acid groups themselves. diva-portal.org The crystal structure of derivatives like 3-formyl-2-furanboronic acid reveals extensive three-dimensional networks formed through O-H···O and C-H···O hydrogen bonds. researchgate.net

In some systems, water molecules play a crucial organizing role in the assembly of boronic acids with other molecules, acting as spacers and enabling the optimization of other non-covalent interactions like π-π stacking. researchgate.net The directional nature of the hydrogen bonds originating from the boronic acid's hydroxyl groups, combined with the shape and electronic nature of the furan ring, allows for the engineering of predictable supramolecular architectures. diva-portal.orgdergipark.org.tr This has been explored in the creation of 1D, 2D, and 3D hydrogen-bonded networks. researchgate.netdergipark.org.tr

The reversible interaction between boronic acids and diols has been extensively exploited to develop sensors for saccharides and other diol-containing compounds. researchgate.net This interaction can lead to changes in fluorescence, color, or electrochemical properties, forming the basis for detection. This compound and its derivatives are attractive components for such sensors due to the electronic influence of the furan ring on the boron atom's Lewis acidity and the potential for the furan moiety to be part of a chromophore or fluorophore system.

A notable application involves the use of 5-formyl-2-furanboronic acid in the synthesis of luminescent tricyclic boronate species. researchgate.net In a one-pot reaction, it reacts with arylamines and aminophenol derivatives to yield π-delocalized boron compounds with interesting photophysical properties. researchgate.net These compounds exhibit solvatochromism (color change with solvent polarity) and luminescence, making them suitable for sensing applications. researchgate.net The this compound moiety can act as a specific reaction site, for instance, in a rapid Stenhouse reaction to generate a highly fluorescent product, enabling the chemo- and regio-specific detection of analytes like o-aminophenol. researchgate.netresearchgate.net

| Compound Name | Application in Sensing | Research Finding |

| 5-Formyl-2-furanboronic acid | Precursor for luminescent sensors | Used to synthesize tricyclic boronate species with solvatochromic and fluorescent properties. researchgate.net |

| This compound | Reaction site for fluorescent probes | Can undergo specific reactions to generate highly fluorescent products for analyte detection. researchgate.netresearchgate.net |

Materials Science and Polymer Chemistry

In materials science, this compound is a valuable building block, primarily utilized through the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com This reaction enables the formation of carbon-carbon bonds, linking the furan ring to other aromatic or organic units to construct monomers and polymers with specific electronic and physical properties.

Furan-based polymers are gaining interest as sustainable materials derived from biomass. oulu.fi They are investigated as potential bio-based alternatives to petroleum-derived plastics. The incorporation of the furan ring into the polymer backbone can impart desirable properties. For example, polyesters based on 2,2'-bifuran (B1329537) (which can be synthesized using furan-based monomers) exhibit significantly higher glass transition temperatures compared to analogous polymers derived from terephthalic acid or even 2,5-furandicarboxylic acid (FDCA). oulu.fi

This compound serves as a key monomer in the synthesis of such advanced polymers. Through reactions like Suzuki coupling, it can be used to create bifuran structures or incorporated into larger conjugated systems that are then polymerized. ambeed.comtechnochemical.com This approach is also used to synthesize boronic acid-decorated polymers, which are responsive to stimuli like pH and the presence of sugars, making them suitable for "smart" material applications. rsc.org

The design of functional materials focuses on creating substances with specific, useful properties, such as conductivity, luminescence, or catalytic activity. This compound and its derivatives are employed in the synthesis of a range of functional organic materials. chemimpex.com

Covalent Organic Frameworks (COFs): Boronic acids are critical linkers in the construction of COFs—porous, crystalline polymers with a wide range of potential applications, including gas storage and separation. chemscene.comoaepublish.com Boronic acid functionalized COFs have shown enhanced performance for capturing pollutants due to the synergistic effect of a unique pore structure and the interaction sites provided by the boric acid groups. nih.gov

Luminescent Materials: As mentioned previously, derivatives like 5-formyl-2-furanboronic acid are used to create compounds with significant photophysical properties. The resulting tricyclic boronate species are luminescent and have potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.netorcid.org

Organic Semiconductors: The Suzuki coupling of this compound is a key step in synthesizing furan-containing conjugated molecules. These molecules, which often feature alternating electron-rich (furan) and electron-poor units, are investigated as organic semiconductors for applications in electronics.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate reaction mechanisms involving this compound and for the rational design of more efficient catalytic systems.

DFT Studies of Reaction Mechanisms

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic pathways of reactions involving furan-containing compounds and boronic acids. For instance, in the context of cycloaddition reactions of vinylphenylfurans, DFT calculations at the (U)B3LYP/6-31+G(d) level have been used to map out the potential energy surfaces. pku.edu.cn These studies revealed that the reaction proceeds through an initial intermolecular Diels-Alder reaction between the furan moiety and a dienophile, followed by an unexpected intramolecular alkene-alkene coupling to form a diradical species. pku.edu.cn The calculations helped to explain why the expected [8+2] cycloadduct was not formed, showing that a pku.edu.cnchemscene.com-H shift from an intermediate is kinetically favored over the chemscene.comresearchgate.net-H shift that would lead to the [8+2] product. pku.edu.cn

Hybrid DFT studies, using model chemistries like B3LYP/6-31+G(d,p), have also been employed to investigate the fundamental interactions of boronic acids with diols, a reaction crucial for their role as sensors. rsc.org These computational models help to calculate the transition states of proposed reaction mechanisms and determine reaction rates using transition state theory. rsc.org Such studies have shown that the reactivity of boronic acid is not solely dependent on the symmetry around the boron atom but is significantly influenced by the electronic nature of its substituent (the R-group) and the pH of the medium. rsc.org For example, a boronic acid with a highly electronegative R-group is predicted to be a better sensor in an acidic medium. rsc.org The molecule of 3-formyl-2-furanboronic acid, a derivative, has been shown through DFT calculations (B3LYP/6-11+G** level) to be nearly planar, confirming the influence of hydrogen bonding on its molecular geometry. researchgate.net

Ligand Design and Optimization

The performance of metal-catalyzed cross-coupling reactions, a primary application of this compound, is heavily dependent on the structure of the ligand coordinated to the metal center. Computational studies aid in the rational design and optimization of these ligands to improve reaction yields, selectivity, and catalyst stability. For instance, in the Suzuki-Miyaura cross-coupling of PyFluor with heteroaryl boronic acids, including this compound, the choice of phosphine (B1218219) ligand is critical. cdnsciencepub.comnih.gov Studies have explored the effect of the phosphine bite angle and various substituents on ferrocene-based phosphine ligands to optimize catalytic activity. cdnsciencepub.comnih.govresearchgate.net The use of a strongly sigma-donating and bulky phosphine ligand like RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has been shown to be optimal for certain transformations. nih.gov The design of catalysts for these reactions is an active area of research, with various palladium and nickel catalysts being evaluated for their efficacy. cdnsciencepub.comnih.govresearchgate.netclaremont.edu

Asymmetric Synthesis and Chiral Induction

The development of stereoselective methods is a central goal in modern organic synthesis. This compound has emerged as a valuable building block in catalytic asymmetric reactions, enabling the synthesis of enantiomerically enriched molecules.

Enantioselective Transformations utilizing this compound

This compound is a key substrate in various enantioselective transformations, particularly in rhodium-catalyzed asymmetric Suzuki-Miyaura-type reactions. tmc.edunih.govresearchgate.net These reactions couple racemic sp3-hybridized allyl chlorides with heteroaryl boronic acids to generate products with multiple contiguous stereocenters with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net In one notable example, the coupling of a racemic bicyclic electrophile with this compound yielded a product with three contiguous stereocenters as a single diastereomer in 90% yield and 98% enantiomeric excess (ee) on a large scale. nih.govresearchgate.net Despite 2-furan nucleophiles sometimes being challenging to employ with high efficiency, their successful use in these reactions is significant as the furan motif is present in numerous commercial medicines and serves as a versatile synthetic handle. nih.govresearchgate.netresearchgate.netresearchgate.net

The scope of these asymmetric reactions has been demonstrated in the synthesis of complex molecules like carbocyclic C-nucleosides. tmc.edu In these syntheses, this compound reacts with densely functionalized racemic bicyclic allyl chlorides to afford the coupled product in high yield (80%) and excellent enantiomeric excess (97% ee). tmc.edu Similarly, in the palladium-catalyzed enantioselective relay Heck arylation of enelactams, this compound was successfully incorporated to produce the corresponding α,β-unsaturated δ-lactam, although with diminished enantioselectivity compared to some electron-rich arylboronic acids. nih.gov

The following table summarizes the results of selected enantioselective transformations involving this compound.

| Reaction Type | Electrophile | Product | Yield (%) | ee (%) | Ref |

| Rh-catalyzed Asymmetric Suzuki-Miyaura | Racemic bicyclic allyl chloride | Allyl furan with three contiguous stereocenters | 90 | 98 | nih.gov |

| Asymmetric Suzuki-Miyaura for C-Nucleosides | Racemic bicyclic allyl chloride | Carbocyclic C-nucleoside precursor | 80 | 97 | tmc.edu |

| Pd-catalyzed Enantioselective Relay Heck | Boc-protected enelactam | α,β-Unsaturated δ-lactam | - | - | nih.gov |

Bioorthogonal Chemistry and Chemical Biology Probes

Boronic acids have recently been introduced into the field of bioorthogonal chemistry, which focuses on chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov this compound and its derivatives are utilized in the creation of probes for the detection and labeling of biologically relevant molecules. researchgate.netresearchgate.netsmolecule.comresearchgate.netnih.gov

The primary bioorthogonal strategies involving boronic acids include the formation of boronic esters with 1,2-cis diols (found in many biomolecules like saccharides), the formation of iminoboronates, and their use as transient groups in cross-coupling reactions. nih.gov The ability of boronic acids to form reversible covalent bonds with diols is particularly useful for creating sensors for carbohydrates and other polyols. researchgate.netnih.gov

Derivatives of this compound have been specifically employed to develop fluorescent probes. researchgate.netresearchgate.netsmolecule.com For example, a hemicyanine boronic acid (HBA) probe was developed for the fluorescent detection of O-aminophenol (OAP). researchgate.net In this system, the this compound moiety serves as the reaction site, undergoing a rapid and specific Stenhouse reaction with OAP to generate a highly fluorescent tricyclic borate (B1201080) ester hemicyanine (TBEH). researchgate.netresearchgate.net This reaction provides a strong fluorescence emission in the near-infrared (NIR) region, allowing for sensitive and selective detection. researchgate.net In another application, the one-pot reaction of 5-formyl-2-furanboronic acid with arylamines and aminophenol derivatives yields tricyclic boronate species with a π-delocalized structure, exhibiting interesting photophysical properties and solvatochromism. researchgate.netresearchgate.net

Photocatalysis and Electrocatalysis with this compound Derivatives

Recent advancements have highlighted the potential of this compound derivatives in photocatalysis and electrocatalysis, offering greener and more efficient synthetic routes.

Visible-light photocatalysis has been successfully applied to the oxidative hydroxylation of aryl boronic acids to phenols. scielo.br In this context, dye-sensitized titanium dioxide (TiO₂) can act as a heterogeneous photocatalyst. scielo.br While TiO₂ itself is only UV-active, sensitizing it with organic dyes like Eosin Y extends its absorption into the visible region, creating a robust nanohybrid photocatalyst (TiO₂-EY). scielo.br This system uses visible light and oxygen as a green oxidant to hydroxylate various aryl boronic acids, which would include this compound, in good to excellent yields. scielo.br The proposed mechanism involves the selective excitation of the dye, followed by the formation of a superoxide (B77818) anion (O₂•⁻), which is the key intermediate responsible for the hydroxylation. scielo.br

Organic photocatalysts, such as acridium-based dyes, have also been developed as efficient alternatives to expensive iridium-based catalysts for the single-electron oxidation of boronic acid derivatives in radical coupling reactions. rsc.org Furthermore, the surface basicity of metal oxides has been shown to correlate with their ability to promote the photocatalytic hydroxylation of boronic acids when used in conjunction with a photosensitizer like Ru(bpy)₃²⁺. ntu.edu.sg

In the realm of electrocatalysis, a derivative of this compound has been used to create a material for hydrogen production. A palladium-based material synthesized using this compound was demonstrated to function as an electrocatalyst for hydrogen production under acidic conditions, as observed through cyclic voltammetry. researchgate.net

Future Perspectives and Research Directions

Untapped Synthetic Potentials of 2-Furanboronic Acid

While well-established in Suzuki-Miyaura couplings, the synthetic applications of this compound are ripe for expansion. fishersci.sechemicalbook.comfujifilm.com Researchers are beginning to explore its use in more complex and elegant transformations.

One promising area is its participation in cascade reactions . For instance, the this compound moiety can serve as a reactive site in a Stenhouse-type reaction, leading to a cascade that produces stable and highly fluorescent tricyclic borate (B1201080) ester hemicyanines. researchgate.netresearchgate.netresearchgate.net This opens the door for the one-pot synthesis of complex heterocyclic systems. Another novel cascade involves the transition-metal-free reaction of this compound with furfuryl alcohols, which proceeds via an addition and subsequent ring-opening to form functionalized γ-ketoaldehydes. rsc.org

The involvement of this compound in multicomponent reactions (MCRs) is another frontier. The one-pot reaction of its derivative, 5-formyl-2-furanboronic acid, with arylamines and aminophenol derivatives yields intricate tricyclic boronate species with unique photophysical properties. researchgate.net This strategy allows for the rapid assembly of complex molecular architectures from simple starting materials.

Furthermore, the inherent instability of this compound under certain conditions, which can lead to protodeboronation, presents an opportunity for the development and use of more stable derivatives . worktribe.com The use of this compound pinacol (B44631) esters or N-methyliminodiacetic acid (MIDA) boronates has been shown to improve stability and yield in challenging coupling reactions. worktribe.comfishersci.canih.gov Exploring the full potential of these stabilized derivatives in a wider range of transformations is a key future direction.

New Catalytic Systems for Enhanced Reactivity and Selectivity